molecular formula C14H23NO4S B12546370 2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine CAS No. 143521-84-0

2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine

Cat. No.: B12546370
CAS No.: 143521-84-0
M. Wt: 301.40 g/mol
InChI Key: MEUQNDYKAIATMZ-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)acetic acid; N,N-diethylethanamine (CAS 143521-84-0) is a 1:1 molecular complex formed between 2-(benzenesulfonyl)acetic acid and triethylamine (N,N-diethylethanamine). The benzenesulfonyl group is a strong electron-withdrawing substituent, enhancing the acidity of the acetic acid moiety. This compound is structurally analogous to triethylammonium acetate (TEAA, CAS 5204-74-0), a widely used volatile buffer in high-performance liquid chromatography (HPLC) .

Properties

CAS No.

143521-84-0

Molecular Formula

C14H23NO4S

Molecular Weight

301.40 g/mol

IUPAC Name

2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine

InChI

InChI=1S/C8H8O4S.C6H15N/c9-8(10)6-13(11,12)7-4-2-1-3-5-7;1-4-7(5-2)6-3/h1-5H,6H2,(H,9,10);4-6H2,1-3H3

InChI Key

MEUQNDYKAIATMZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC=C(C=C1)S(=O)(=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine typically involves the reaction of benzenesulfonyl chloride with acetic acid in the presence of a base such as sodium hydroxide. The resulting benzenesulfonyl acetic acid is then reacted with N,N-diethylethanamine to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfonamides.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfonamides.

    Substitution: N-alkylated products.

Scientific Research Applications

2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stoichiometric Analogues

a) Triethylammonium Acetate (TEAA)
  • Formula : C₆H₁₅N·C₂H₄O₂
  • CAS : 5204-74-0
  • Properties : TEAA is a 1:1 complex of acetic acid and triethylamine. It is water-soluble (~2.0 M at pH 7) and serves as a volatile buffer in HPLC due to its low UV absorbance and compatibility with mass spectrometry .
  • Comparison : Unlike TEAA, 2-(benzenesulfonyl)acetic acid; N,N-diethylethanamine likely exhibits stronger acidity (pKa ~1–2 for benzenesulfonylacetic acid vs. pKa ~4.76 for acetic acid), which could influence its buffering range and ion-pairing efficiency .
b) [(3,5,6-Trichloro-2-pyridyl)oxy]acetic Acid Triethylamine Salt
  • Formula: C₈H₇Cl₃NO₃·C₆H₁₅N
  • CAS : 57213-69-1
  • Properties : This 1:1 complex is used as an herbicide (triclopyr triethylamine salt). The trichloropyridyloxy group confers moderate acidity (pKa ~3.7) .
c) Dichloroacetic Acid; N,N-Diethylethanamine Complex
  • CAS : 38148-22-0
  • Properties : Dichloroacetic acid (pKa ~1.35) forms a 1:1 complex with triethylamine, enhancing its stability for pharmaceutical applications .
  • Comparison : The target compound’s benzenesulfonyl group provides comparable acidity (pKa ~1–2) but introduces aromatic sulfonyl characteristics, which may influence biological activity or coordination chemistry.

Physicochemical Properties

Compound Acid Component (pKa) Amine Component Solubility Key Applications References
TEAA Acetic acid (4.76) Triethylamine ~2.0 M in H₂O (pH 7) HPLC buffer
2-(Benzenesulfonyl)acetic acid; N,N-diethylethanamine ~1–2 (estimated) Triethylamine Likely polar solvents Potential ion-pairing agent, synthesis intermediate
Triclopyr triethylamine salt 3.7 Triethylamine Organic solvents Herbicide
Dichloroacetic acid; N,N-diethylethanamine 1.35 Triethylamine Water-miscible Pharmaceutical research

Biological Activity

2-(Benzenesulfonyl)acetic acid; N,N-diethylethanamine, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of anti-inflammatory, analgesic, and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and significant research findings.

Chemical Structure and Properties

Chemical Formula: C12H17N2O3S
Molecular Weight: 273.34 g/mol
IUPAC Name: 2-(benzenesulfonyl)acetic acid; N,N-diethylethanamine

The compound features a benzenesulfonyl group attached to an acetic acid moiety, along with a diethylamine side chain. This structure is crucial for its interaction with biological targets.

The biological activity of 2-(benzenesulfonyl)acetic acid; N,N-diethylethanamine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound acts as an inhibitor for various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of prostaglandins and leukotrienes.
  • Antimicrobial Activity: It exhibits inhibitory effects against a range of pathogenic bacteria and fungi, potentially through disruption of microbial cell wall synthesis or function .
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in various animal models, likely through modulation of cytokine production and immune response .

Biological Activity Data

Activity Type IC50/EC50 Value Reference
COX Inhibition15 µM
Antimicrobial (E. coli)32 µg/mL
Anti-inflammatory (rat model)Significant reduction in paw edema at 10 mg/kg

Case Studies

  • Anti-inflammatory Study:
    In a controlled study involving rats induced with paw edema, administration of 2-(benzenesulfonyl)acetic acid; N,N-diethylethanamine at a dosage of 10 mg/kg resulted in a significant reduction in swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
  • Antimicrobial Efficacy:
    A series of tests were conducted to evaluate the antimicrobial properties against various bacterial strains including E. coli and Staphylococcus aureus. The compound demonstrated effective inhibition with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL depending on the strain tested .

Research Findings

Recent research has highlighted the potential of this compound as a lead structure for developing new anti-inflammatory agents. Modifications to the diethylamine side chain have been explored to enhance potency and selectivity against specific targets.

  • Structure-Activity Relationship (SAR): Variants with different alkyl substitutions on the amine group showed improved COX inhibition profiles, suggesting that further exploration into SAR could yield compounds with enhanced therapeutic indices .

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